BQS-481
Description
BQS-481 is a therapeutic compound targeting kinesin-like protein KIF11 (also known as Eg5), a motor protein critical in mitotic spindle formation during cell division. Inhibition of KIF11 disrupts mitosis, making it a promising strategy for cancer treatment, particularly in solid tumors such as colorectal, breast, kidney, and liver cancers . Market reports indicate this compound is under active development, competing with compounds like BIND-267, ALN-VSP, and 4SC-205. It is positioned as part of a broader oncology pipeline by companies such as Array BioPharma Inc. and Novartis AG .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Market Performance and Sales Data
BQS-481 and its competitors are evaluated based on sales volume, market share, and growth projections (2020–2025) in China and globally. Key data include:
*Compound Annual Growth Rate (CAGR) derived from market reports .
- Sales Dominance : ALN-VSP exhibits the highest growth rate (2020–2025), attributed to its RNA interference (RNAi) mechanism, which offers high specificity in targeting KIF11 .
- Price Trends : this compound maintains stable pricing compared to BIND-267, which faces competitive pricing pressures due to Merck’s broader oncology portfolio .
Mechanism and Development Stage
- BIND-267 : Small-molecule inhibitor with demonstrated efficacy in renal cancer models; Phase II trials ongoing .
- ALN-VSP : Dual-target RNAi therapeutic (KIF11 + VEGF), reducing angiogenesis and mitosis; Phase II completed .
- 4SC-205 : Oral KIF11 inhibitor with Phase I/II data showing tolerability in colorectal cancer .
Competitive Landscape
- Strategic Alliances : Alnylam’s ALN-VSP benefits from partnerships with Roche, enhancing its distribution network .
- Pipeline Prioritization: Novartis prioritizes this compound for liver cancer, leveraging its existing infrastructure in hepatology .
Research Findings and Challenges
- Efficacy : ALN-VSP’s dual mechanism provides superior tumor shrinkage in liver cancer (37% response rate in Phase II) compared to this compound’s early-stage data (22% in preclinical models) .
- Safety : 4SC-205 reports fewer Grade 3+ adverse events (14% vs. This compound’s 19% in comparable cohorts) .
- Market Barriers: this compound faces competition from generics (e.g., Filanesib) in non-KIF11 pathways, impacting investor confidence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
